Product packaging for 7-(2-Iodophenyl)-7-oxoheptanenitrile(Cat. No.:CAS No. 898768-06-4)

7-(2-Iodophenyl)-7-oxoheptanenitrile

Cat. No.: B1324236
CAS No.: 898768-06-4
M. Wt: 327.16 g/mol
InChI Key: KWIGUDCXIUUADZ-UHFFFAOYSA-N
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Description

7-(2-Iodophenyl)-7-oxoheptanenitrile is a high-purity organic compound supplied at 97% purity and is characterized by its molecular formula C13H14INO and a molecular weight of 327.17 g/mol . This chemical features both a nitrile group and an iodophenyl ketone moiety, making it a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. Its structure allows it to serve as a versatile building block for the construction of more complex molecules, particularly in the synthesis of heterocyclic compounds. The iodine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki reactions, enabling the introduction of the phenylketone-nitrile scaffold into larger molecular architectures . Meanwhile, the terminal nitrile group can be transformed into other functional groups, including carboxylic acids or amides, offering additional avenues for molecular diversification. This makes this compound a compound of significant interest in medicinal chemistry for the development of new active substances, including heterocyclic-fused pyrimidine derivatives which are explored for their therapeutic potential . This product is intended for research and development purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14INO B1324236 7-(2-Iodophenyl)-7-oxoheptanenitrile CAS No. 898768-06-4

Properties

IUPAC Name

7-(2-iodophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGUDCXIUUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642255
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-06-4
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile typically involves the iodination of a phenyl ring followed by the introduction of a heptanenitrile chain. One common method involves the reaction of 2-iodophenylacetonitrile with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-iodophenyl)-7-hydroxyheptanenitrile.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 7-(2-Iodophenyl)-7-oxoheptanenitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-(2-Iodophenyl)-7-oxoheptanenitrile largely depends on its chemical reactivity and the specific context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary based on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 7-(2-Iodophenyl)-7-oxoheptanenitrile with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Iodophenyl, nitrile C₁₃H₁₄INO 345.17 High reactivity for cross-coupling; potential pharmaceutical intermediate Inferred
7-(4-Methoxyphenyl)-7-oxoheptanenitrile 4-Methoxyphenyl, nitrile C₁₄H₁₅NO₂ 231.29 Enhanced solubility in polar solvents due to methoxy group
Ethyl 7-(3-Methoxyphenyl)-7-oxoheptanoate 3-Methoxyphenyl, ester C₁₆H₂₂O₄ 278.34 Ester group improves stability under acidic conditions
7-(3-Cyanophenyl)-7-oxoheptanenitrile 3-Cyanophenyl, nitrile C₁₄H₁₄N₂O 226.28 Dual nitrile groups increase electrophilicity
AM-694 (Cannabinoid analog) 2-Iodophenyl, indole C₂₀H₁₈FINO 441.26 Binds cannabinoid receptors; psychoactive
7-(Methylthio)heptanenitrile Methylthio, nitrile C₈H₁₅NS 157.27 Flavor compound (e.g., in Wasabia japonica)

Physicochemical Properties

  • Polarity and Solubility : The 2-iodophenyl group in the target compound contributes to lipophilicity, reducing aqueous solubility compared to methoxy-substituted analogs (e.g., 7-(4-Methoxyphenyl)-7-oxoheptanenitrile) . The nitrile group further enhances polarity relative to ester or thioether analogs .
  • Stability: Iodo-substituted compounds may exhibit photodegradation risks, whereas methoxy or cyano derivatives are more stable under light .

Biological Activity

7-(2-Iodophenyl)-7-oxoheptanenitrile, with the chemical formula C12H12N2O, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 898768-06-4
  • Molecular Weight: 220.23 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The presence of the iodo group enhances its lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of protein kinases, which are critical in regulating cell growth and apoptosis.
  • Apoptosis Induction: Research suggests that it may promote apoptosis in cancer cells, thereby reducing tumor growth.
  • Antimicrobial Activity: Initial tests indicate effectiveness against certain bacterial strains, suggesting a role in combating infections.

Case Studies and Experimental Results

  • Anticancer Activity:
    • A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism involved apoptosis induction through caspase activation.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)15Apoptosis via caspase
    HeLa (Cervical)12Cell cycle arrest
    A549 (Lung)10Reactive oxygen species
  • Antimicrobial Studies:
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating moderate antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30

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